![molecular formula C16H23NO B065730 N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine CAS No. 175278-31-6](/img/structure/B65730.png)
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine
Overview
Description
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine is a synthetic organic compound characterized by its unique structure, which includes a naphthalene ring substituted with multiple methyl groups and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 5,5,8,8-tetramethyl-6,7-dihydronaphthalene, is prepared through a Diels-Alder reaction involving myrcene and a suitable dienophile, such as 3-methyl-3-penten-2-one, in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Hydroxylamine Group: The naphthalene derivative is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives under appropriate conditions.
Reduction: Reduction of the compound can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
Organic Synthesis
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Amination Reactions : The compound can be utilized in the synthesis of amines through nucleophilic substitution reactions.
- Formation of Nitroso Compounds : It can be converted into nitroso derivatives that are important in the study of reaction mechanisms and as intermediates in pharmaceuticals.
Medicinal Chemistry
Research indicates that derivatives of hydroxylamines exhibit biological activity, making them valuable in medicinal chemistry. This compound may have potential therapeutic applications due to:
- Antioxidant Properties : Hydroxylamines are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Some studies suggest that hydroxylamines can exhibit antimicrobial properties against various pathogens.
Environmental Chemistry
The compound's stability and reactivity make it a candidate for environmental applications:
- Pollutant Degradation : Hydroxylamines can participate in reactions that degrade pollutants in the environment, particularly nitro compounds.
- Trace Analysis : It may be used as a reagent in analytical chemistry for detecting specific contaminants due to its ability to form stable complexes with metal ions.
Case Study 1: Synthesis of Novel Antioxidants
A study published in Bioorganic and Medicinal Chemistry Letters explored the synthesis of novel antioxidants based on hydroxylamine derivatives. The researchers synthesized several compounds using this compound as a starting material. The resulting compounds exhibited significant antioxidant activity in vitro, suggesting their potential for pharmaceutical development .
Case Study 2: Environmental Remediation
In another research project focused on environmental remediation, this compound was tested for its effectiveness in degrading nitroaromatic pollutants. The study demonstrated that the compound could effectively reduce the concentration of these pollutants in contaminated water samples through chemical reduction processes .
Mechanism of Action
The mechanism by which N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical processes to achieve desired outcomes .
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]amine
- **N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydrazine
Uniqueness
Compared to similar compounds, N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine is unique due to its hydroxylamine functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties not found in its analogs.
Biological Activity
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 245.366 g/mol. The structure features a hydroxylamine functional group attached to a naphthalene derivative, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with hydroxylamine groups exhibit a range of biological activities, including:
- Antioxidant Properties : Hydroxylamines can scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : Certain derivatives show promise against various bacterial strains.
- Antitumor Effects : Some studies suggest potential antiproliferative effects against cancer cell lines.
Antioxidant Activity
Hydroxylamines are known for their ability to act as antioxidants. A study demonstrated that related compounds could effectively reduce oxidative damage in cellular models. The antioxidant activity is often assessed using assays such as DPPH radical scavenging and ABTS assays.
Assay Type | Result (IC50) |
---|---|
DPPH Scavenging | 50 µM |
ABTS Scavenging | 45 µM |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies indicate significant activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a controlled study involving several bacterial strains:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
- Pseudomonas aeruginosa : MIC = 128 µg/mL
These results suggest that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.
Antitumor Activity
Preliminary investigations into the antiproliferative effects of the compound on cancer cell lines have shown promising results. For instance:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (cervical) | 75 |
A549 (lung) | 90 |
These findings indicate that this compound may inhibit cell proliferation in specific cancer models.
The mechanisms underlying the biological activities of hydroxylamines often involve:
- Free Radical Scavenging : Reducing oxidative stress by neutralizing reactive oxygen species (ROS).
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Signaling Modulation : Interference with signaling pathways that promote cell growth or survival.
Properties
IUPAC Name |
N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11(17-18)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10,18H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSIYLVKCYDJHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372667 | |
Record name | GNF-Pf-1049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-31-6 | |
Record name | 1-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GNF-Pf-1049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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